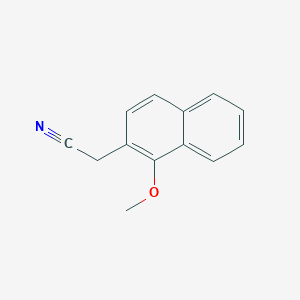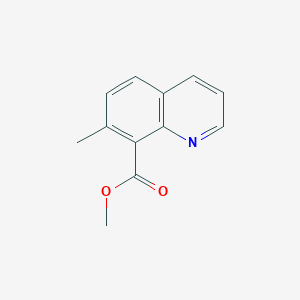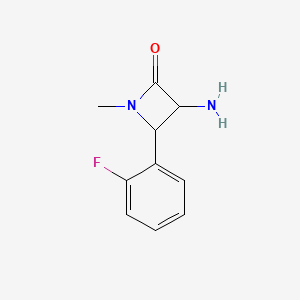
3-Amino-4-(2-fluorophenyl)-1-methylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(2-fluorophenyl)-1-methylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the fluorophenyl group and the amino substituent in this compound enhances its potential for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(2-fluorophenyl)-1-methylazetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and methylamine.
Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 2-fluorobenzaldehyde with methylamine under acidic conditions.
Cyclization: The imine intermediate undergoes cyclization with a suitable reagent, such as a base or a catalyst, to form the azetidinone ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amino group, to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed on the carbonyl group of the azetidinone ring to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
3-Amino-4-(2-fluorophenyl)-1-methylazetidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-4-(2-fluorophenyl)-1-methylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the amino group facilitates hydrogen bonding and other interactions. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- 3-Amino-4-(2-fluorophenyl)butanoic acid
- 4-Fluorophenylboronic acid
- 2-Amino-3-(4-fluorophenyl)propanoic acid
Comparison:
- 3-Amino-4-(2-fluorophenyl)-1-methylazetidin-2-one is unique due to its azetidinone ring structure, which imparts distinct chemical and biological properties compared to other fluorophenyl derivatives.
- 3-Amino-4-(2-fluorophenyl)butanoic acid lacks the azetidinone ring, resulting in different reactivity and biological activity.
- 4-Fluorophenylboronic acid is primarily used in Suzuki-Miyaura coupling reactions, whereas the azetidinone compound has broader applications in medicinal chemistry.
- 2-Amino-3-(4-fluorophenyl)propanoic acid is an amino acid derivative with different biological roles compared to the azetidinone compound.
Properties
Molecular Formula |
C10H11FN2O |
|---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
3-amino-4-(2-fluorophenyl)-1-methylazetidin-2-one |
InChI |
InChI=1S/C10H11FN2O/c1-13-9(8(12)10(13)14)6-4-2-3-5-7(6)11/h2-5,8-9H,12H2,1H3 |
InChI Key |
XMCWSCUQKJEEJL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(C1=O)N)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



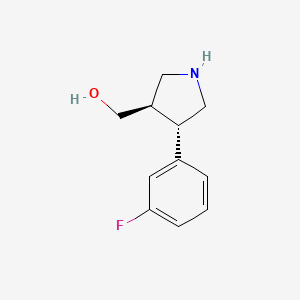
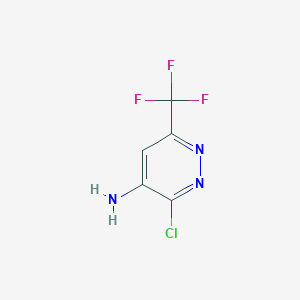

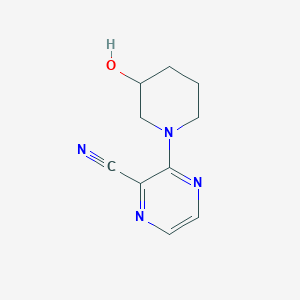
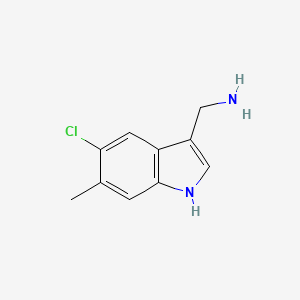
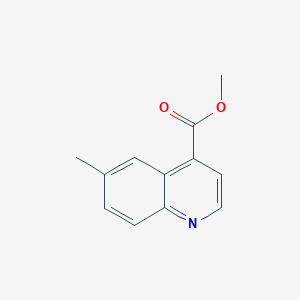
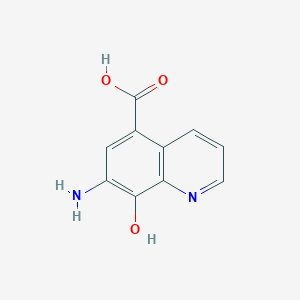
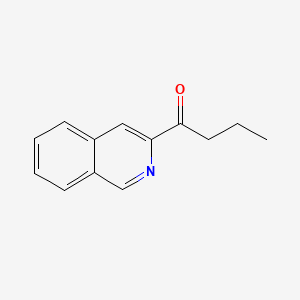
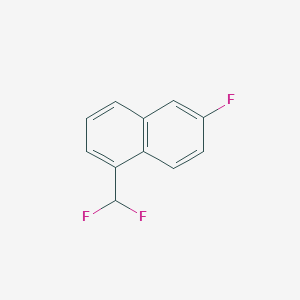
![N5,N5-Dimethylthiazolo[5,4-d]pyrimidine-2,5-diamine](/img/structure/B11900826.png)

